molecular formula C18H19ClN2O2 B11800500 Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11800500
M. Wt: 330.8 g/mol
InChI Key: CUPBINLEMJJNJS-UHFFFAOYSA-N
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Description

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-chloropyridine with piperidine derivatives under specific conditions. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(piperidin-2-yl)piperidine-1-carboxylate
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the 2-chloropyridin-3-yl group, which imparts specific chemical and biological properties. This makes it distinct from other piperidine derivatives and suitable for particular applications in medicinal chemistry and pharmaceuticals.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H19ClN2O2/c19-17-15(9-6-11-20-17)16-10-4-5-12-21(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,6-9,11,16H,4-5,10,12-13H2

InChI Key

CUPBINLEMJJNJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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